
trans-2-(2,4-Dimethylphenyl)cyclopropanecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a specific stereochemistry. This compound is characterized by the presence of a cyclopropane ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid group. The stereochemistry of the compound is denoted by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,4-dimethylphenyl diazomethane with an appropriate alkene under the influence of a metal catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the stereochemistry of the product.
Industrial Production Methods
On an industrial scale, the production of (1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can help in maintaining the desired stereochemistry and purity of the product.
化学反应分析
Types of Reactions
(1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
(1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1R,2S)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid: Differing in stereochemistry.
2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid: Lacking specific stereochemistry.
2,4-Dimethylphenylacetic acid: Lacking the cyclopropane ring.
Uniqueness
(1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and properties compared to its isomers and structurally similar compounds.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
(1R,2R)-2-(2,4-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-7-3-4-9(8(2)5-7)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1 |
InChI 键 |
BDCAWIWSTIEPCK-WDEREUQCSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)C |
规范 SMILES |
CC1=CC(=C(C=C1)C2CC2C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13350054.png)

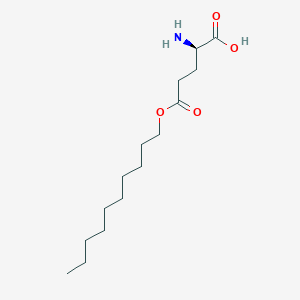
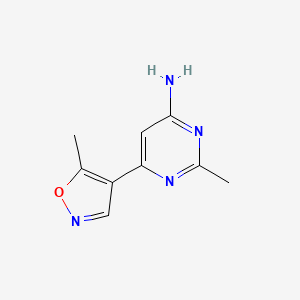
![N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine](/img/structure/B13350075.png)

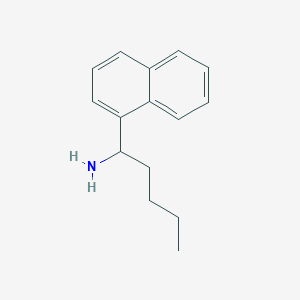
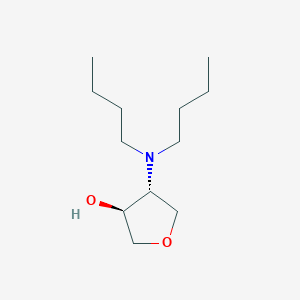


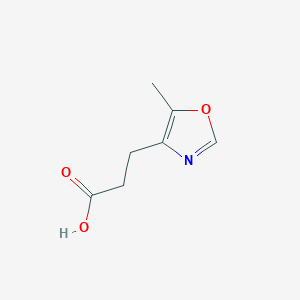


![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)
